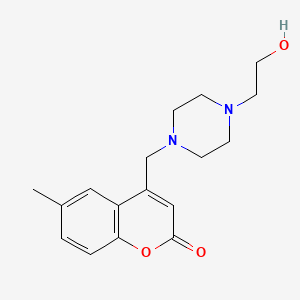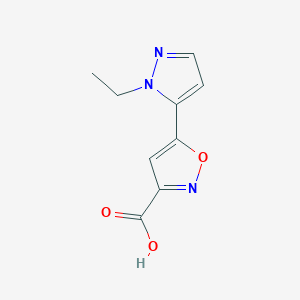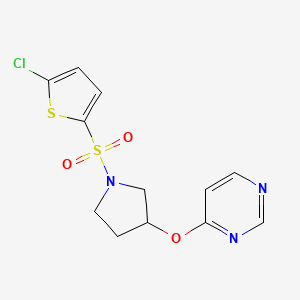
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cystic fibrosis (CF) treatment. This compound targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of chloride ions across cell membranes. The dysfunction of CFTR leads to the accumulation of thick mucus in the lungs and other organs, causing severe respiratory and digestive problems.
作用机制
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide acts as a potent inhibitor of CFTR by binding to a specific site on the protein and preventing the opening of the chloride channel. This inhibition leads to the accumulation of chloride ions in the cell, which can then be used to drive other ion transport processes. This compound has been shown to be highly selective for CFTR, with little to no effect on other ion channels or transporters.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in CF patients. The compound has been shown to increase the activity of CFTR channels, leading to improved chloride transport and reduced mucus accumulation in the lungs. This compound has also been shown to reduce inflammation and improve lung function in CF patients, leading to improved quality of life and reduced mortality rates.
实验室实验的优点和局限性
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a number of advantages and limitations for use in lab experiments. The compound is highly selective for CFTR and has been extensively studied for its potential therapeutic applications. However, this compound can be difficult to synthesize and purify, and its use in animal studies may be limited by its poor solubility and bioavailability.
未来方向
There are a number of future directions for research on N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide and its potential therapeutic applications. One area of focus is the development of more potent and selective CFTR inhibitors that can be used in combination with this compound to improve treatment outcomes. Another area of focus is the development of new delivery methods for CFTR inhibitors, such as aerosolized formulations for inhalation therapy. Finally, further research is needed to fully understand the long-term safety and efficacy of CFTR inhibitors in CF patients and other diseases involving CFTR dysfunction.
合成方法
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-bromo-1-(thiophen-2-yl)ethanone to form the intermediate compound. This intermediate is then reacted with oxalyl chloride and diisopropylethylamine to obtain the final product, this compound, in high yield and purity.
科学研究应用
N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been extensively studied for its potential therapeutic applications in CF treatment. The compound has been shown to improve the function of defective CFTR channels in vitro and in vivo, leading to increased chloride transport and improved lung function in CF patients. This compound has also been studied for its potential use in treating other diseases that involve CFTR dysfunction, such as polycystic kidney disease and secretory diarrhea.
属性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVYHKTTYLUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B2476388.png)


![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)

![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)


![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)
![N-(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2476405.png)

![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)